Home > Products > Screening Compounds P17023 > 1-(Cyclohexylmethyl)pyrrolidin-3-ol
1-(Cyclohexylmethyl)pyrrolidin-3-ol - 939776-33-7

1-(Cyclohexylmethyl)pyrrolidin-3-ol

Catalog Number: EVT-1757677
CAS Number: 939776-33-7
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Cyclohexylmethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring that is substituted with a cyclohexylmethyl group and a hydroxyl group. This compound belongs to the pyrrolidine family, which is significant in medicinal chemistry due to its diverse biological activities. Its structural formula can be represented as C12_{12}H17_{17}NO, and it has the CAS number 939776-33-7. The compound's unique structure contributes to its biochemical properties, enabling interactions with various biomolecules, which makes it a valuable intermediate in synthesizing bioactive molecules.

Source and Classification

1-(Cyclohexylmethyl)pyrrolidin-3-ol is primarily sourced through synthetic methods in laboratory settings. It is classified as an organic compound under the category of pyrrolidine derivatives. Pyrrolidines are cyclic amines that are widely studied for their pharmacological properties, including their role as potential therapeutic agents in various medical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Cyclohexylmethyl)pyrrolidin-3-ol can be achieved through several methods. A prominent approach involves the 1,3-dipolar cycloaddition reaction, where a nitrone reacts with an olefin to form the pyrrolidine ring. This method is notable for its efficiency and ability to produce the desired compound in good yields .

Another method includes utilizing starting materials such as glycine methyl ester, which undergoes multiple reactions including ring closure and reduction steps to yield pyrrolidine derivatives. The technical details of these reactions often involve controlling reaction conditions such as temperature, pressure, and the use of specific catalysts or reagents to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(Cyclohexylmethyl)pyrrolidin-3-ol consists of a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and a cyclohexylmethyl substituent at the 1-position. The compound's molecular weight is approximately 197.27 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

1-(Cyclohexylmethyl)pyrrolidin-3-ol participates in several types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde.
  • Reduction: The compound can be reduced to remove the hydroxyl group or modify the cyclohexylmethyl group.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents into the pyrrolidine ring or cyclohexylmethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Mechanism of Action

Process and Data

At the molecular level, 1-(Cyclohexylmethyl)pyrrolidin-3-ol exerts its biological effects through binding interactions with enzymes and proteins. The presence of the hydroxyl group enhances its polarity, allowing it to interact effectively with polar biomolecules. This interaction can lead to modulation of enzyme activity, influencing cellular signaling pathways and metabolic processes.

Research indicates that derivatives of pyrrolidine compounds can significantly affect gene expression and protein activity within cells, highlighting their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

1-(Cyclohexylmethyl)pyrrolidin-3-ol is typically a colorless to pale yellow liquid or solid depending on purity and conditions. Its melting point, boiling point, solubility in water, and density are key physical properties that influence its application in various fields.

Chemical Properties

The compound exhibits moderate stability under normal conditions but may react under specific circumstances such as exposure to strong oxidizing agents or extreme temperatures. Its chemical reactivity allows for further modifications, making it useful in synthetic organic chemistry .

Applications

Scientific Uses

1-(Cyclohexylmethyl)pyrrolidin-3-ol has diverse applications across several scientific domains:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and acts as a ligand in coordination chemistry.
  • Biology: The compound is utilized in studying enzyme mechanisms and serves as a probe for biological assays.
  • Medicine: Due to its biological activity, it shows potential therapeutic applications including antimicrobial and anticancer properties.
  • Industry: It is employed in developing new materials and serves as an intermediate in pharmaceutical synthesis .
Introduction to 1-(Cyclohexylmethyl)pyrrolidin-3-ol in Contemporary Research

1-(Cyclohexylmethyl)pyrrolidin-3-ol represents a structurally distinct compound within the broader class of pyrrolidine-based bioactive molecules. Characterized by a saturated five-membered nitrogen heterocycle substituted with a hydroxy group at the 3-position and a cyclohexylmethyl moiety on the nitrogen atom, this molecule embodies key features of modern drug design principles. The pyrrolidine scaffold provides three-dimensional structural diversity crucial for target interaction, while the cyclohexylmethyl group contributes significant lipophilicity, potentially influencing membrane permeability and central nervous system (CNS) penetration. The stereogenic center at the 3-position further adds complexity, as enantioselective biological activity remains a critical consideration in its pharmacological evaluation. Contemporary research focuses on elucidating its potential interactions with biological targets, leveraging the known pharmacophore space of pyrrolidine derivatives while addressing the unique spatial and electronic properties imparted by the cyclohexylmethyl substitution.

Pharmacological Significance of Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine derivatives occupy a privileged position in medicinal chemistry due to their favorable physicochemical properties and versatile biological activities. The saturated five-membered ring structure provides significant advantages over flat aromatic systems, including enhanced three-dimensional coverage and improved solubility profiles. As extensively documented in pharmacological research, pyrrolidine-based compounds exhibit diverse therapeutic applications, ranging from anticancer and antibacterial agents to treatments for central nervous system disorders and diabetes [1].

The significance of pyrrolidine derivatives stems from several key structural and electronic characteristics:

  • Spatial Exploration Capability: The non-planar nature of the pyrrolidine ring enables efficient exploration of pharmacophore space. This three-dimensional coverage, enhanced by pseudorotation (a conformational flexibility allowing ring puckering), facilitates optimal binding interactions with diverse biological targets that flat heteroaromatic scaffolds cannot achieve [1].
  • Stereochemical Influence: With up to four chiral centers possible, pyrrolidine derivatives offer sophisticated control over stereochemistry. This is pharmacologically critical given the enantioselective nature of protein targets. The chiral environment created allows for precise optimization of binding affinity and selectivity [1].
  • Balanced Physicochemical Properties: Comparative analysis of pyrrolidine against cyclopentane and pyrrole reveals its superior drug-like characteristics. As shown in Table 1, pyrrolidine exhibits significantly higher polarity (dipole moment = 1.411 D) and polar surface area (PSA = 16.464 Ų) compared to cyclopentane, while maintaining better solubility (LogS = 0.854) than the aromatic pyrrole analogue (LogS = -0.175) [1].

Table 1: Comparative Physicochemical Properties of Pyrrolidine and Related Structures

PropertyCyclopentanePyrrolidinePyrrole
Dipole Moment (D)0.0731.4112.930
LogP3.0000.4590.750
LogS-2.6420.854-0.175
Polar Surface Area (Ų)016.46413.964
H-bond Donor01.0001.000
H-bond Acceptor01.5000.500

Specific structural analogues of 1-(Cyclohexylmethyl)pyrrolidin-3-ol demonstrate its pharmacological relevance. The compound (3R)-1-(cyclohex-3-en-1-ylmethyl)pyrrolidin-3-ol exemplifies the exploration of cyclohexenyl variants to optimize binding interactions [2]. Similarly, 1-[1-(cyclohexylmethyl)pyrrolidin-3-yl]ethanol represents a hydroxyethyl modification that may influence metabolic stability and target engagement [8]. These structural explorations highlight the importance of the pyrrolidine core as a versatile scaffold for developing compounds with diverse biological activities, including potential applications as enzyme inhibitors or receptor modulators where three-dimensional complementarity is essential.

Historical Context: Evolution of Cyclohexylmethyl-Substituted Heterocycles

The strategic incorporation of cyclohexylmethyl groups into nitrogen heterocycles represents a significant evolution in medicinal chemistry, driven by the need to optimize pharmacokinetic properties and target selectivity. This structural motif emerged as a response to challenges associated with earlier heterocyclic compounds, particularly regarding metabolic stability, blood-brain barrier penetration, and selectivity profiles. The cyclohexylmethyl group—a lipophilic bicyclic fragment combining alicyclic stability with conformational flexibility—offers a sophisticated solution to balance lipophilicity requirements while avoiding excessive planar rigidity that often correlates with promiscuous binding.

The historical development of cyclohexylmethyl-substituted heterocycles reveals several key phases:

  • Early Exploration (Pre-2010s): Initial incorporation focused on enhancing lipid solubility for improved CNS penetration in neurological therapeutics. The cyclohexylmethyl group was primarily used as a bulky N-alkyl substituent to modulate basicity and steric hindrance around the pharmacophore core.
  • Renaissance in Protease Inhibitor Design (2010-2020): This period witnessed deliberate application in antiviral agents, particularly hepatitis C virus (HCV) NS5A inhibitors like ledipasvir. The [2.2.1] azabicyclic ring system substituted with lipophilic groups demonstrated superior pharmacokinetic properties compared to simpler pyrrolidine analogues, establishing a design precedent for related systems [4].
  • Contemporary Expansion (2020-Present): Recent applications extend to diverse therapeutic areas, including anti-infectives and CNS modulators. The structural similarity between 1-(Cyclohexylmethyl)pyrrolidin-3-ol and compounds like 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)aniline (a pyrazole derivative with demonstrated biological activity) illustrates the ongoing exploration of this substituent across heterocyclic classes [5].

The cyclohexylmethyl group specifically addresses metabolic vulnerabilities observed in earlier drug candidates. For instance, in proteasome inhibitor development for infectious diseases, compounds like GSK3494245/DDD01305143 exhibited promising activity against Leishmania but demonstrated suboptimal efficacy in Chagas disease models due to P-glycoprotein-mediated efflux and insufficient tissue distribution. This limitation was attributed partly to the molecular scaffold's susceptibility to efflux transporters rather than the cyclohexylmethyl group specifically [6]. Contemporary design strategies therefore incorporate cyclohexylmethyl into more rigid or stereochemically defined systems like pyrrolidin-3-ol to potentially mitigate these issues while retaining the favorable bulk and hydrophobicity necessary for target engagement.

Table 2: Evolution of Cyclohexylmethyl-Substituted Bioactive Compounds

Compound ClassTherapeutic AreaKey Structural FeaturesDevelopmental Significance
Early N-alkylpyrrolidinesCNS agentsSimple N-cyclohexylmethyl substitutionDemonstrated improved BBB penetration vs. arylalkyl
Ledipasvir-like CoresAntivirals (HCV)[2.2.1] azabicyclic + lipophilic substituentsEstablished PK benefits over flexible chains
Pyrrolidin-3-ol DerivativesMultitarget therapeuticsChiral center + hydrogen bonding capabilityCombining target engagement with metabolic resilience
Pyrazol-4-yl AnilinesKinase inhibitors?Hybrid aryl-heterocyclic with cyclohexylmethylIllustrates application beyond classical scaffolds

Research Gap Analysis: Unresolved Questions in Target Selectivity and Bioactivity

Despite the promising structural features of 1-(Cyclohexylmethyl)pyrrolidin-3-ol, significant knowledge gaps persist regarding its precise biological activity profile, target engagement mechanisms, and structure-activity relationships. These unresolved questions present critical barriers to its rational development as a therapeutic agent or chemical probe.

Target Identification Ambiguity:The compound's potential biological targets remain largely hypothetical. While pyrrolidin-3-ol derivatives frequently exhibit activity at central nervous system receptors (particularly monoamine transporters and G-protein coupled receptors), no empirical data confirms these activities for the cyclohexylmethyl-substituted variant. The stereochemistry at the 3-position represents a crucial variable, as enantioselective target interactions are well-documented for analogous compounds [1] [8]. For instance, synthetic cannabinoids containing regioisomeric dimethoxybenzoyl groups on pyrrolidine demonstrate dramatically different receptor binding affinities based on substitution patterns, underscoring how subtle structural variations impact target selectivity . Without systematic evaluation across potential target families, the compound's pharmacological potential remains speculative.

Metabolic Vulnerability Points:Although the cyclohexylmethyl group may confer metabolic stability relative to smaller alkyl chains, the secondary alcohol functionality at the 3-position presents a likely site for oxidative metabolism (dehydrogenation to ketone) or phase II conjugation (glucuronidation/sulfation). This metabolic vulnerability is exemplified in proteasome inhibitor development, where minor structural modifications significantly altered pharmacokinetic profiles. Specifically, replacing metabolically labile methyl groups on azabicyclic systems with alternative substituents improved microsomal stability from t₁/₂ < 30 minutes to >120 minutes in optimized compounds [4]. For 1-(Cyclohexylmethyl)pyrrolidin-3-ol, the metabolic fate of both the alcohol group and the cyclohexylmethyl moiety (potential oxidation to cyclohexenyl or hydroxylated derivatives) requires comprehensive investigation to assess developability.

Structure-Activity Relationship (SAR) Uncertainties:Critical structural determinants of bioactivity remain unexplored:

  • Stereochemical Dependence: The impact of absolute configuration at C3 on target affinity and selectivity is unknown. Enantiopure synthesis and biological evaluation are essential to establish whether activity resides predominantly in one enantiomer.
  • Alternative Heterocycle Exploration: Whether bioactivity could be enhanced through ring contraction (azetidine) or expansion (piperidine) remains untested. Pyrrolidine's optimal balance of ring strain and flexibility may not extend to all target classes.
  • Hydroxy Group Modifications: Etherification, esterification, or bioisosteric replacement (e.g., fluorine, amine) of the alcohol could dramatically alter physicochemical properties and target interactions, yet no systematic derivatization has been reported.

Physicochemical Property Optimization:While calculated properties suggest favorable drug-likeness (molecular weight ~197 g/mol, cLogP ~1.5-2.0, H-bond donors/acceptors = 1/2), experimental validation is lacking. Particularly uncertain are:

  • Solubility and Permeability Balance: The compound may fall into the challenging "biopharmaceutics classification system (BCS) Class IV" category—exhibiting both low solubility and low permeability—due to the combination of lipophilic cyclohexylmethyl group and polar hydroxyl functionality.
  • P-glycoprotein Interactions: Structural analogues demonstrate concerning efflux transporter susceptibility. For instance, preclinical candidates for kinetoplastid diseases showed brain-blood ratios as low as 0.07 due to Pgp-mediated efflux, severely limiting efficacy against CNS-resident parasites [6]. The cyclohexylmethyl substituent could either exacerbate or mitigate this risk through steric blockade of transporter recognition sites.

Table 3: Critical Research Gaps for 1-(Cyclohexylmethyl)pyrrolidin-3-ol

Research DomainUnresolved QuestionMethodological ApproachImpact on Development
Target IdentificationWhat are primary macromolecular targets?Affinity-based proteomics; functional phenotypic screeningEssential for indication selection & toxicity prediction
Metabolic FateSites and rates of oxidative metabolism/conjugationRadiolabeled ADME studies; human hepatocyte incubationsInforms prodrug strategies & structural modification
Stereochemical ImpactDoes (R)- vs. (S)-enantiomer exhibit different activity?Asymmetric synthesis; chiral resolution; testingDetermines need for enantioselective synthesis
Transporter InteractionsIs it a Pgp/BCRP substrate?MDR1-MDCK permeability assays; brain penetration studiesPredicts tissue distribution & potential resistance
SAR ExpansionHow do N-substituent variations affect activity?Synthesis of N-alkyl, N-aryl, N-acyl analoguesGuides lead optimization efforts

These unresolved questions highlight a compelling research imperative: systematic investigation of 1-(Cyclohexylmethyl)pyrrolidin-3-ol through integrated medicinal chemistry, biochemical pharmacology, and ADMET profiling approaches. Prioritizing studies addressing target ambiguity and metabolic vulnerabilities would significantly de-risk this scaffold for potential therapeutic development.

Properties

CAS Number

939776-33-7

Product Name

1-(Cyclohexylmethyl)pyrrolidin-3-ol

IUPAC Name

1-(cyclohexylmethyl)pyrrolidin-3-ol

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

InChI

InChI=1S/C11H21NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h10-11,13H,1-9H2

InChI Key

WRBMJBDTLQPDLG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2CCC(C2)O

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.